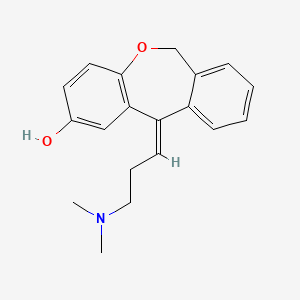
(Z)-2-Hydroxy Doxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hydroxy Doxepin is a stereoisomer of doxepin, a tricyclic antidepressant. Doxepin is commonly used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The (Z)-isomer of doxepin is known for its sedative properties and is more active as an inhibitor of serotonin and norepinephrine reuptake compared to its (E)-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. The process typically includes the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the hydroxylation reaction . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and advanced purification techniques such as solid-phase extraction and liquid chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form doxepin N-oxide.
Reduction: Reduction reactions can convert this compound back to doxepin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include doxepin N-oxide, reduced doxepin, and various substituted derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Hydroxy Doxepin is used as a reference compound in the study of stereoisomerism and the effects of hydroxylation on tricyclic antidepressants .
Biology
In biological research, the compound is used to study the metabolism of doxepin and its effects on neurotransmitter reuptake .
Medicine
Medically, this compound is investigated for its potential use in treating conditions like depression, anxiety, and insomnia due to its sedative properties .
Industry
In the pharmaceutical industry, the compound is used in the development of new antidepressant formulations and as a standard in quality control processes .
Mechanism of Action
(Z)-2-Hydroxy Doxepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This increases the synaptic concentration of these neurotransmitters, enhancing mood and reducing anxiety. The compound also antagonizes histamine H1 and H2 receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Doxepin (E-isomer): The (E)-isomer is more active as a serotonin reuptake inhibitor but less sedative compared to the (Z)-isomer.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms but different side effect profiles.
Nortriptyline: A metabolite of amitriptyline with similar uses and effects.
Uniqueness
(Z)-2-Hydroxy Doxepin is unique due to its specific stereochemistry, which enhances its sedative properties and makes it more effective in treating insomnia compared to other tricyclic antidepressants .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8- |
InChI Key |
GRQPGTWGEQWMMM-IUXPMGMMSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


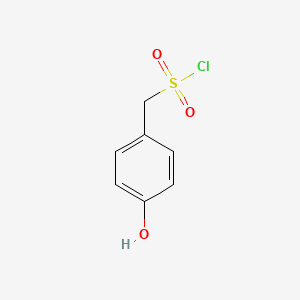
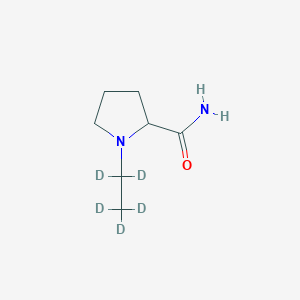
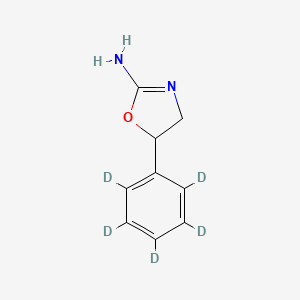
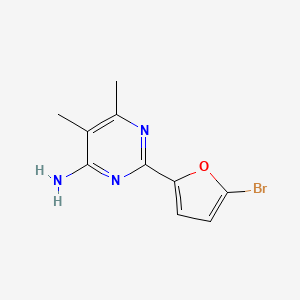
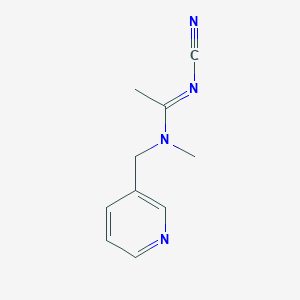
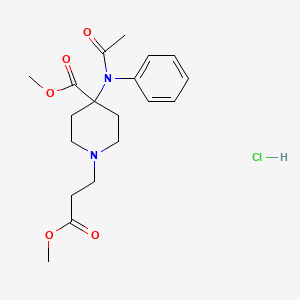
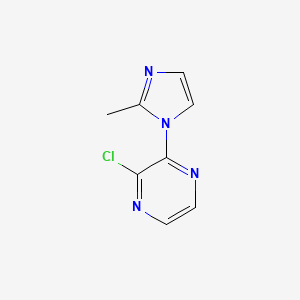
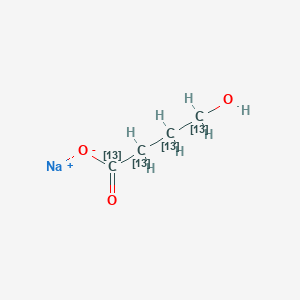
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

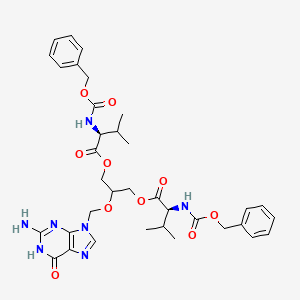
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
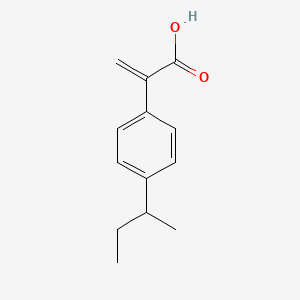
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
